molecular formula C11H14F2N2O2 B12065155 tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate

tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate

Cat. No.: B12065155
M. Wt: 244.24 g/mol
InChI Key: YNLGZQVSSKTTDE-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate ( 1816284-93-1 ) is a high-purity chemical building block specifically designed for research applications. This compound features a molecular formula of C 11 H 14 F 2 N 2 O 2 and a molecular weight of 244.24 g/mol . Its structure incorporates a pyridine ring system with a difluoromethyl substituent at the 3-position, which is valuable for modulating electronic properties, metabolic stability, and membrane permeability in molecular design . As a versatile synthetic intermediate , this Boc-protected aminopyridine is primarily employed in pharmaceutical research and development, particularly in the synthesis of more complex molecules. The presence of the difluoromethyl group is of significant interest in medicinal chemistry, as fluorine atoms can profoundly influence a compound's physicochemical characteristics, including its lipophilicity and bioavailability. The carbamate protecting group enables straightforward deprotection to access the primary amine, facilitating further derivatization and scaffold elaboration. Application Note: This compound is recognized under the MDL number MFCD29767513 and is intended for research purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

tert-butyl N-[3-(difluoromethyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-4-5-14-6-7(8)9(12)13/h4-6,9H,1-3H3,(H,14,15,16)

InChI Key

YNLGZQVSSKTTDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(F)F

Origin of Product

United States

Preparation Methods

Ring-Closing Methodology via Difluoroacetic Anhydride

The most scalable route to 4-(difluoromethyl)pyridin-2-amine—a direct precursor—utilizes a five-step, two-pot sequence starting from 2,2-difluoroacetic anhydride. The critical steps include:

  • Formation of (E)-4-Ethoxy-1,1-Difluorobut-3-en-2-one (16) :
    Ethyl vinyl ether reacts with difluoroacetic anhydride under BF₃ catalysis, yielding 78% of the α,β-unsaturated ketone.

  • Cyclization to 3-(Difluoromethyl)pyridine Core :
    Condensation with ammonium acetate generates 3-(difluoromethyl)-5-ethoxypyridin-2-amine (18), followed by acid-mediated cyclization (HBr/AcOH) and zinc-mediated reduction to afford the amine.

Key Advantages :

  • Avoids hazardous fluorinating agents (e.g., DAST).

  • Telescoped steps reduce intermediate isolation, achieving 46% overall yield at kilogram scale.

Halogenation-Substitution Approaches

Alternative pathways involve halogenation of prefunctionalized pyridines:

StepReagents/ConditionsYieldLimitations
BrominationNBS, AIBN, CCl₄, reflux10%Low efficiency, radical hazards
DifluoromethylationTMSCF₂H, CuI, DMF, 100°C65%High cost of silane reagents

While these methods provide access to 3-(difluoromethyl)pyridines, scalability is hindered by poor yields and expensive reagents.

Carbamate Protection: tert-Butyl N-Installation

Boc-Anhydride-Mediated Protection

The amine intermediate undergoes carbamate formation using di-tert-butyl dicarbonate (Boc₂O):

Standard Conditions :

  • Solvent : Dichloromethane or THF

  • Base : Triethylamine (2.5 equiv)

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Temperature : 0°C to room temperature

  • Yield : 89–93%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyridyl amine on the electrophilic carbonyl of Boc₂O, stabilized by base-mediated deprotonation.

Optimization for Sterically Hindered Amines

Modifications to accommodate the electron-deficient pyridine ring:

  • Extended Reaction Times : 24–48 hours for complete conversion.

  • Solvent Screening : THF outperforms DCM in solubilizing polar intermediates.

  • Catalyst Loading : Increasing DMAP to 0.2 equiv improves kinetics without side reactions.

Comparative Analysis of Preparation Methods

Yield and Scalability

MethodOverall YieldScalabilityKey Strengths
Two-pot ring-closing46%KilogramAvoids chromatography, low cost
Halogenation-Substitution24%GramFlexible starting materials
Boc Protection89–93%Multi-kilogramHigh reproducibility, mild conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, where the original functional groups are replaced by new ones.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound is being explored as a potential therapeutic agent due to its ability to interact with specific biological pathways. The difluoromethyl group enhances its binding affinity to enzymes and receptors, which is crucial for modulating enzyme activity associated with various diseases. Research indicates that this compound may serve as a lead in developing drugs targeting enzyme dysfunctions, particularly in conditions like cancer and neurodegenerative diseases.

1.2 Enzyme Inhibition Studies
Studies have shown that tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate can act as an enzyme inhibitor. Its mechanism involves forming covalent bonds with active site residues of target enzymes, allowing researchers to investigate enzyme kinetics and protein-ligand interactions. This property is particularly useful in understanding the dynamics of enzyme mechanisms and developing inhibitors for therapeutic purposes .

3.1 Interaction with Biological Macromolecules
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. The difluoromethyl group not only enhances lipophilicity but also improves binding affinity through stronger hydrogen bonding and hydrophobic interactions, potentially leading to improved selectivity and efficacy in therapeutic applications .

3.2 Case Studies
Recent studies have utilized this compound to explore its effects on enzyme activity related to metabolic pathways involved in diseases such as Alzheimer's disease and certain cancers. For instance, investigations into its role as an inhibitor of β-secretase have shown promise in preventing amyloid beta peptide aggregation, which is crucial in Alzheimer's pathology .

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The difluoromethyl group and the pyridyl ring play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
This compound Pyridine - 3-position: difluoromethyl
- 4-position: Boc-protected amine
~242.22* Dual functionalization for stability and reactivity
tert-Butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate Oxazole - 2-position: difluoromethyl
- 4-position: Boc-protected amine
234.20 Oxazole core enhances aromaticity; lower molecular weight
tert-Butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate Pyrazole - 3-position: nitro
- 1-position: trifluoroethyl
~310.24* Nitro group increases electrophilicity; trifluoroethyl enhances lipophilicity
tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Pyrazolo-pyrimidine fused with chromenone - Multiple fluorinated and aromatic substituents 615.7 Complex polycyclic structure; high molecular weight for targeting kinases

*Calculated based on molecular formula.

Biological Activity

tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a pyridine ring with a difluoromethyl substituent, and a carbamate functional group. The presence of fluorine atoms typically enhances lipophilicity and may influence the compound's pharmacokinetic properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity through its interaction with various enzymes. Notably, it has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology.

Table 1: Inhibition Potency of this compound

EnzymeIC50 (µM)Reference
BCAT10.12
BCAT20.15
Other TargetsVaries

The mechanism by which this compound exerts its biological effects involves competitive inhibition at the active site of target enzymes. The difluoromethyl group enhances the compound's binding affinity, likely due to increased hydrophobic interactions and potential hydrogen bonding capabilities with enzyme residues .

Pharmacokinetics

Pharmacokinetic studies have shown that compounds with similar structures often exhibit favorable absorption and distribution characteristics. The incorporation of the difluoromethyl group can improve membrane permeability, which is crucial for cellular uptake .

Table 2: Pharmacokinetic Properties

PropertyValue
LogP2.4
Caco-2 PermeabilityHigh
Metabolic StabilityModerate

Case Studies

  • Cancer Research : A study explored the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Inflammation Models : The compound was tested in models of inflammation where it demonstrated activity in reducing pro-inflammatory cytokine levels, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. Key optimization parameters :

ParameterImpact
TemperatureHigher temps (~60°C) accelerate SNAr but may increase side reactions.
SolventPolar aprotic solvents (DMF, THF) enhance nucleophilicity; non-polar solvents improve selectivity for carbamate coupling .
CatalystUse of NaHMDS or LDA for deprotonation improves reaction efficiency .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

A combination of analytical techniques is recommended:

  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement . For example, dihedral angles between pyridine and substituent groups can confirm spatial orientation (e.g., 75.1° between pyridine and phenyl rings in related structures) .
  • NMR spectroscopy :
    • ¹H NMR : Look for splitting patterns of the difluoromethyl group (δ ~5.5–6.5 ppm, as CF2H exhibits characteristic coupling).
    • ¹³C NMR : Tert-butyl carbamate carbonyl appears at δ ~155 ppm .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .

Advanced: What reaction pathways are accessible for this compound in heterocyclic chemistry?

The compound’s reactivity is governed by its pyridine and carbamate moieties:

  • Nucleophilic substitution : The 4-pyridyl position is electron-deficient, enabling substitution with amines or thiols under basic conditions .
  • Deprotection : Acidic cleavage (e.g., TFA/DCM) removes the tert-butyl group, yielding a free amine for further functionalization .
  • Cross-coupling : Suzuki-Miyaura coupling at the pyridine ring’s chloro or nitro derivatives (if present) using Pd catalysts .

Q. Mechanistic considerations :

  • Steric hindrance from the tert-butyl group may slow reactions at the carbamate site.
  • Fluorine’s electron-withdrawing effect activates adjacent positions for electrophilic attack .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide synthetic design?

Density Functional Theory (DFT) simulations can:

Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots. For example, the difluoromethyl group’s electronegativity alters charge distribution on the pyridine ring .

Optimize transition states : Predict activation energies for SNAr or cross-coupling reactions, aiding in catalyst selection.

Solvent effects : Use COSMO-RS models to simulate solvent interactions and optimize reaction media .

Validation : Compare computed NMR chemical shifts (e.g., via Gaussian) with experimental data to refine models .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity variability : Impurities in early synthetic batches (e.g., unreacted pyridine intermediates) can skew bioassay results. Validate purity via HPLC before testing .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain variance. Standardize protocols using guidelines like OECD TG 455.
  • Metabolic stability : Fluorine substituents may alter pharmacokinetics; use LC-MS to track metabolite formation in vitro .

Cross-validation : Replicate key findings with orthogonal methods (e.g., SPR for binding affinity if ELISA data is conflicting).

Advanced: How does the steric and electronic profile of this compound influence its stability under varying pH and temperature conditions?

  • pH stability :
    • Acidic conditions : Tert-butyl carbamate hydrolyzes rapidly below pH 3, releasing CO2 and tert-butanol.
    • Basic conditions : Pyridine ring remains stable, but prolonged exposure to NaOH (>1M) may degrade the difluoromethyl group .
  • Thermal stability :
    • Decomposition occurs above 150°C, with mass loss peaks (TGA) correlating with carbamate cleavage .

Storage recommendations : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis and oxidation .

Advanced: What crystallographic databases or tools are recommended for analyzing structural analogs of this compound?

  • Cambridge Structural Database (CSD) : Search for analogs (e.g., "tert-butyl pyridyl carbamate") to compare bond lengths and angles.
  • SHELX suite : Refine X-ray data with SHELXL for high-precision structural models .
  • Mercury Software : Visualize packing motifs and hydrogen-bonding networks (e.g., C=O···H-N interactions in carbamates) .

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